Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Catalog No.
S3717842
CAS No.
79607-24-2
M.F
C13H13NO3
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

CAS Number

79607-24-2

Product Name

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

IUPAC Name

ethyl 6-methyl-4-oxo-1H-quinoline-3-carboxylate

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-5-4-8(2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

WRHXUGRUTJJRQQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of approximately 231.25 g/mol. It appears as a buff-colored powder and has a melting point range of 284-290 °C. The compound is categorized under quinoline derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals .

Chemical Structure and Availability

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (Et 4-HO-6-MeQ-3-COOH) is an organic compound containing nitrogen and oxygen. It is classified as an ester. Several chemical suppliers offer Et 4-HO-6-MeQ-3-COOH for research purposes [, , ].

Potential Research Applications

  • Medicinal Chemistry: Due to the presence of the quinoline ring structure, Et 4-HO-6-MeQ-3-COOH might hold potential for development as new therapeutic agents. Quinoline rings are found in many bioactive molecules.
  • Organic Chemistry: Et 4-HO-6-MeQ-3-COOH could serve as a building block for the synthesis of more complex molecules with desired properties []. Esters are a common functional group used in organic synthesis.
Typical of carboxylic acid esters and quinoline derivatives. Key reactions include:

  • Esterification: The compound can react with alcohols to form new esters.
  • Hydrolysis: In the presence of water and an acid or base, it can hydrolyze back to the corresponding carboxylic acid and alcohol.
  • Electrophilic Substitution: The quinoline ring can participate in electrophilic aromatic substitution reactions, allowing for modifications at various positions on the ring .

The biological activities of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate are significant, particularly in pharmacology. Compounds in this class have been studied for their:

  • Antimicrobial Properties: Some derivatives exhibit activity against bacteria and fungi.
  • Antioxidant Activity: They may scavenge free radicals, contributing to cellular protection.
  • Potential Anticancer Effects: Preliminary studies suggest some derivatives can inhibit cancer cell proliferation .

Several synthesis methods have been reported for Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate:

  • Condensation Reactions: Typically involves the reaction of 2-amino-3-methylphenol with ethyl acetoacetate in the presence of an acid catalyst.
  • Cyclization Methods: Using appropriate precursors to form the quinoline ring through cyclization processes.
  • Functional Group Modification: Post-synthesis modifications can be performed to introduce or alter functional groups on the molecule .

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate finds applications in various fields:

  • Pharmaceuticals: Used as a building block for synthesizing drugs with antimicrobial and anticancer properties.
  • Agricultural Chemicals: Investigated for use in developing pesticides or herbicides due to its biological activity.
  • Research: Employed in studies related to quinoline chemistry and its derivatives, contributing to medicinal chemistry research .

Interaction studies involving Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate focus on its binding affinity with biological targets, such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic applications. For instance:

  • Enzyme Inhibition Studies: Investigations into how the compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding Assays: Evaluating how well the compound interacts with various receptors, which could indicate its potential therapeutic effects .

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate has several structural analogs that share similar properties but differ in specific functional groups or structural elements. Here is a comparison with notable similar compounds:

Compound NameMolecular FormulaKey Differences
Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylateC₁₃H₁₃NO₄Contains a methoxy group instead of a methyl group.
Ethyl 4-hydroxy-6-methylquinoline-8-carboxylateC₁₃H₁₃NO₄Carboxylic group is at position 8 instead of 3.
Ethyl 8-chloro-4-hydroxy-6-methylquinoline-3-carboxylateC₁₃H₁₂ClNO₃Contains a chlorine substituent at position 8.

These compounds illustrate the diversity within the quinoline family while highlighting the unique features of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, such as its specific biological activities and potential applications in medicinal chemistry .

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

231.08954328 g/mol

Monoisotopic Mass

231.08954328 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-20-2023

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